Methyl 3-(2-methylallyloxy)benzoate
Description
Methyl 3-(2-methylallyloxy)benzoate is an ester derivative of benzoic acid featuring a 2-methylallyloxy substituent at the third position of the benzene ring. For instance, Methyl 4-bromo-3-(2-methylallyloxy)benzoate (CAS: 1147531-54-1), a brominated derivative, has a molecular weight of 285.13 g/mol and a formula of C₁₂H₁₃BrO₃ . Such compounds are typically synthesized via multi-step nucleophilic substitution or coupling reactions, as seen in related benzoate esters .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(2-methylprop-2-enoxy)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-11-6-4-5-10(7-11)12(13)14-3/h4-7H,1,8H2,2-3H3 |
InChI Key |
PKYCDAOZTKTZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a common trait among alkyl benzoates due to their lipophilic ester groups .
- Thermal Stability: Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives exhibit melting points between 79–82°C, similar to other substituted benzoates .
- Reactivity : The 2-methylallyloxy group in Methyl 3-(2-methylallyloxy)benzoate may confer higher reactivity in Diels-Alder or polymerization reactions compared to methoxy or bromo substituents.
Toxicological Profiles
- Acute Toxicity : Methyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), while brominated derivatives may pose higher risks due to halogen content .
- Metabolism : Benzoate esters are typically hydrolyzed to benzoic acid and corresponding alcohols, which are metabolized via glycine conjugation .
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